Unii-6F9N0FD3GS
Overview
Description
The molecular formula of Unii-6F9N0FD3GS is C18H24N2O5S, and it has a molecular weight of 380.459 . This compound is characterized by its unique stereochemistry and specific molecular structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Unii-6F9N0FD3GS would likely follow similar synthetic routes as laboratory preparation but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Unii-6F9N0FD3GS can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and catalysts like palladium on carbon (Pd/C) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Unii-6F9N0FD3GS has several applications in scientific research, including:
Chemistry: Used as a reference compound in analytical studies to understand the behavior of Tamsulosin and its metabolites.
Biology: Studied for its effects on cellular processes and its role as a metabolite in biological systems.
Medicine: Investigated for its potential therapeutic effects and its role in the pharmacokinetics of Tamsulosin.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes for Tamsulosin production.
Mechanism of Action
The mechanism of action of Unii-6F9N0FD3GS involves its interaction with alpha-1 adrenergic receptors, similar to its parent compound Tamsulosin. By binding to these receptors, it helps relax the muscles in the prostate and bladder neck, making it easier to urinate. This action is particularly beneficial in treating symptoms of benign prostatic hyperplasia.
Comparison with Similar Compounds
Similar Compounds
Tamsulosin: The parent compound, used to treat BPH.
Silodosin: Another alpha-1 adrenergic receptor antagonist used for similar indications.
Alfuzosin: Also used to treat BPH, with a slightly different pharmacokinetic profile.
Uniqueness
Unii-6F9N0FD3GS is unique due to its specific deethylated structure, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar drugs. This uniqueness can be leveraged in research to better understand the metabolism and action of Tamsulosin and related compounds.
Properties
IUPAC Name |
5-[(2R)-2-[2-(2-hydroxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-13(20-9-10-25-16-6-4-3-5-15(16)21)11-14-7-8-17(24-2)18(12-14)26(19,22)23/h3-8,12-13,20-21H,9-11H2,1-2H3,(H2,19,22,23)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJUMNQLYUKWIH-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176223-30-6 | |
Record name | Deethyl tamsulosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176223306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEETHYL TAMSULOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F9N0FD3GS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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